molecular formula C18H31N B14498417 N-Ethyl-2-(4-heptylphenyl)-N-methylethan-1-amine CAS No. 63065-24-7

N-Ethyl-2-(4-heptylphenyl)-N-methylethan-1-amine

Katalognummer: B14498417
CAS-Nummer: 63065-24-7
Molekulargewicht: 261.4 g/mol
InChI-Schlüssel: XMIFBZRLLCQWHZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Ethyl-2-(4-heptylphenyl)-N-methylethan-1-amine is an organic compound that belongs to the class of amines It is characterized by the presence of an ethyl group, a heptylphenyl group, and a methylethanamine group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-2-(4-heptylphenyl)-N-methylethan-1-amine typically involves the reaction of 4-heptylphenylamine with ethyl bromide and methylamine under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The starting materials are fed into the reactor at controlled rates, and the reaction is carried out under elevated temperatures and pressures to achieve high conversion rates. The product is then purified using techniques such as distillation or chromatography to obtain the desired compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

N-Ethyl-2-(4-heptylphenyl)-N-methylethan-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding amine oxides or nitro compounds.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the compound into its corresponding amine or alkane derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens or nucleophiles in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Amine oxides or nitro compounds.

    Reduction: Corresponding amine or alkane derivatives.

    Substitution: Substituted derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

N-Ethyl-2-(4-heptylphenyl)-N-methylethan-1-amine has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of N-Ethyl-2-(4-heptylphenyl)-N-methylethan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand that binds to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Heptyl-N-phenylaniline: Shares a similar heptylphenyl group but lacks the ethyl and methylethanamine groups.

    N-Methyl-2-(4-heptylphenyl)ethanamine: Similar structure but with different substituents on the nitrogen atom.

Uniqueness

N-Ethyl-2-(4-heptylphenyl)-N-methylethan-1-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Eigenschaften

CAS-Nummer

63065-24-7

Molekularformel

C18H31N

Molekulargewicht

261.4 g/mol

IUPAC-Name

N-ethyl-2-(4-heptylphenyl)-N-methylethanamine

InChI

InChI=1S/C18H31N/c1-4-6-7-8-9-10-17-11-13-18(14-12-17)15-16-19(3)5-2/h11-14H,4-10,15-16H2,1-3H3

InChI-Schlüssel

XMIFBZRLLCQWHZ-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCC1=CC=C(C=C1)CCN(C)CC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.